(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. The initial step often includes the preparation of the diazinane trione core, followed by the introduction of the benzyl and fluorophenyl groups through various organic reactions such as nucleophilic substitution and condensation reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and fluorophenyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. The reaction conditions often involve controlled temperatures, typically ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Uniqueness
What sets (5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5E)-1-benzyl-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-23-14-18(11-12-22(23)34-16-19-9-5-6-10-21(19)27)13-20-24(30)28-26(32)29(25(20)31)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,28,30,32)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWKTXKAXVYNC-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.